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molecular formula C5H4ClNO2 B3020862 5-Methyl-4-isoxazolecarbonyl chloride CAS No. 67305-24-2

5-Methyl-4-isoxazolecarbonyl chloride

Cat. No. B3020862
M. Wt: 145.54
InChI Key: ZKAQPVQEYCFRTK-UHFFFAOYSA-N
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Patent
US06265588B1

Procedure details

127.1 g (1.0 mol) of 5-methylisoxazole-4-carboxylic acid are initially introduced into 1 l of toluene, 129.8 g (1.1 mol) of thionyl chloride are added dropwise and the mixture is then heated at 80° C. for 6 h. The volume is concentrated under reduced pressure to approximately one half and the toluene solution is used directly for further reactions.
Quantity
127.1 g
Type
reactant
Reaction Step One
Quantity
129.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7]([OH:9])=O.S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7]([Cl:12])=[O:9]

Inputs

Step One
Name
Quantity
127.1 g
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)O
Name
Quantity
129.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The volume is concentrated under reduced pressure to approximately one half

Outcomes

Product
Name
Type
Smiles
CC1=C(C=NO1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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